molecular formula C8H4Cl3N B1607066 2-(Trichloromethyl)benzonitrile CAS No. 2635-68-9

2-(Trichloromethyl)benzonitrile

Cat. No. B1607066
CAS RN: 2635-68-9
M. Wt: 220.5 g/mol
InChI Key: GBKJYWAWSNXSIQ-UHFFFAOYSA-N
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Description

“2-(Trichloromethyl)benzonitrile” is a chemical compound with the molecular formula C8H4Cl3N . It is a derivative of benzonitrile, which is a simple aromatic molecule .

Scientific Research Applications

Health Effects of Trichloro Compounds

Trichloro compounds, including trichloroethylene (TCE), have been the subject of health-related studies due to their widespread use and environmental presence. For example, research comparing hematological alterations and markers of B-cell activation in workers exposed to benzene, formaldehyde (FA), and TCE highlighted potential mechanisms of action and consistency of effects with observed hematologic cancer risks (Bassig et al., 2016). Another study on the urinary concentrations of environmental phenols in pregnant women indicated significant exposure to various chemicals, including trichlorophenol derivatives, underlining the need for ongoing monitoring of these substances in vulnerable populations (Mortensen et al., 2014).

Environmental and Occupational Exposure

The environmental and occupational exposure to trichloro compounds such as TCE and tetrachloroethylene (PCE) has been linked with various health risks. A study detailing the biodistribution and radiation dosimetry of 11C-DASB, a ligand for serotonin transporters, provided dosimetry estimates based on human whole-body PET, offering insights into the exposure levels and potential health implications of trichloro compounds in medical imaging (Jian-Qiang Lu et al., 2004). Additionally, the impact of occupational exposure to solvents, including trichloroethylene, on bladder cancer risk was investigated, highlighting the importance of understanding exposure levels and associated health outcomes (Hadkhale et al., 2017).

Mechanisms of Toxicity

The toxicokinetics of inhaled trichloroethylene and tetrachloroethylene in humans at low exposure levels have been examined, providing empirical results and comparisons with previous studies to better understand their mechanisms of toxicity and the variability in human metabolism and response to these compounds (Chiu et al., 2007). Such research is crucial for developing safety guidelines and regulatory policies for managing exposure to trichloro compounds.

Safety And Hazards

While specific safety and hazard information for “2-(Trichloromethyl)benzonitrile” is not available, related compounds such as “2-(Trifluoromethyl)benzonitrile” and “4-Methyl-2-(trifluoromethyl)benzonitrile” have safety data sheets indicating that they are hazardous and should be handled with care .

properties

IUPAC Name

2-(trichloromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl3N/c9-8(10,11)7-4-2-1-3-6(7)5-12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBKJYWAWSNXSIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60308094
Record name 2-(trichloromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60308094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trichloromethyl)benzonitrile

CAS RN

2635-68-9
Record name NSC202048
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202048
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(trichloromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60308094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

o-Tolunitrile (1.83 g, 0.0156 mole) and dichlorine monoxide (6.79 g, 0.078 mole) in carbon tetrachloride were heated at 75° for 18.5 hrs in a Carrius tube following the procedure described in Example 6. The reaction mixture was dried (MgSO4) and the solvent removed on a rotary evaporator to give a white crystalline solid (4.09 g, purity by HPLC 85.45%, yield 100%). The product was combined with that of a similar run and recrystallized from cyclohexane to give substantially pure 2-trichloromethylbenzonitrile mp 98.9°-100° C.
Quantity
1.83 g
Type
reactant
Reaction Step One
Quantity
6.79 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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